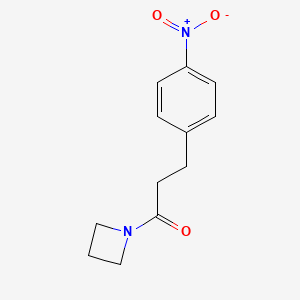
1-(6-Fluoropyridin-3-yl)-6,7-dimethoxyisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Fluoropyridin-3-yl)-6,7-dimethoxyisoquinoline is a compound that belongs to the class of fluorinated pyridines and isoquinolines. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of fluorine in the pyridine ring enhances the compound’s stability and reactivity, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-(6-Fluoropyridin-3-yl)-6,7-dimethoxyisoquinoline typically involves multiple steps, starting with the preparation of the fluoropyridine and isoquinoline precursors. One common method involves the use of the Balz-Schiemann reaction to introduce the fluorine atom into the pyridine ring . The isoquinoline moiety can be synthesized through various cyclization reactions. Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
1-(6-Fluoropyridin-3-yl)-6,7-dimethoxyisoquinoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted pyridine ring, often using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
1-(6-Fluoropyridin-3-yl)-6,7-dimethoxyisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 1-(6-Fluoropyridin-3-yl)-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the pyridine ring enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the compound’s structural modifications.
Comparison with Similar Compounds
1-(6-Fluoropyridin-3-yl)-6,7-dimethoxyisoquinoline can be compared with other fluorinated pyridines and isoquinolines:
2-Fluoropyridine: Similar in structure but with the fluorine atom at a different position, affecting its reactivity and applications.
3-Fluoropyridine: Another isomer with distinct chemical properties and uses.
6-Fluoroisoquinoline: Shares the isoquinoline core but differs in the position of the fluorine atom, leading to variations in biological activity and chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting properties.
Properties
Molecular Formula |
C16H13FN2O2 |
|---|---|
Molecular Weight |
284.28 g/mol |
IUPAC Name |
1-(6-fluoropyridin-3-yl)-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C16H13FN2O2/c1-20-13-7-10-5-6-18-16(12(10)8-14(13)21-2)11-3-4-15(17)19-9-11/h3-9H,1-2H3 |
InChI Key |
UVJMYCWJHFESGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2C3=CN=C(C=C3)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


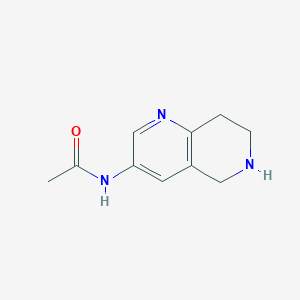
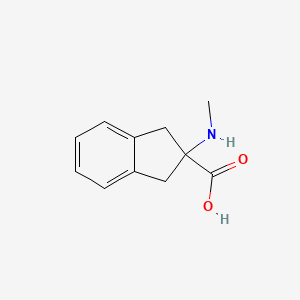
![1-[(Methyloxy)acetyl]-4-(5-nitro-2-pyridinyl)piperazine](/img/structure/B13873724.png)
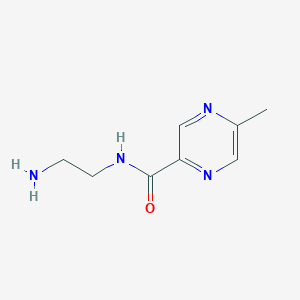
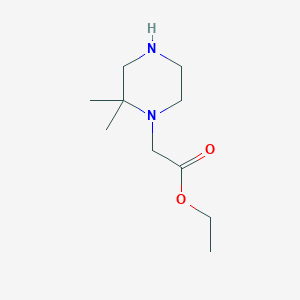
![Methyl 3-(2-methoxyquinolin-6-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate](/img/structure/B13873741.png)
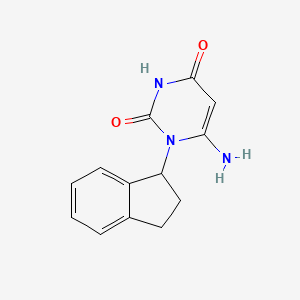
![4-imidazo[1,2-a]pyridin-7-yl-1H-pyridin-2-one](/img/structure/B13873751.png)
![4-[(2-Methylsulfanylpyrimidin-5-yl)methyl]quinoline-2-carboxylic acid](/img/structure/B13873759.png)
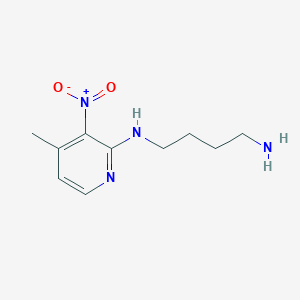
![tert-butyl N-[2-[(2-bromoacetyl)-(2-methylpropyl)amino]ethyl]carbamate](/img/structure/B13873776.png)
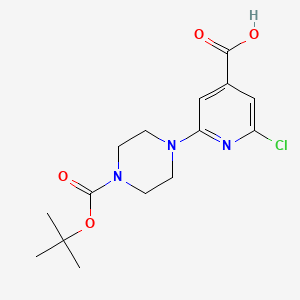
![6-chloro-N-[1-(5-ethylpyridin-2-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B13873783.png)
